N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a 1,2,4-triazole ring, an adamantane core, and benzylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the benzylsulfanyl groups and the adamantane core. The final step involves the formation of the carboxamide linkage.
Formation of 1,2,4-Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carbon disulfide and subsequent alkylation.
Introduction of Benzylsulfanyl Groups: This step involves the nucleophilic substitution of benzyl halides with thiol groups.
Attachment of Adamantane Core: The adamantane core is introduced via a Friedel-Crafts alkylation reaction.
Formation of Carboxamide Linkage: The final step involves the reaction of the triazole derivative with adamantane-1-carboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the 1,2,4-triazole ring.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The benzylsulfanyl groups can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and anastrozole, which also contain the 1,2,4-triazole ring, are used as antifungal and anticancer agents, respectively.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which contain the adamantane core, are used as antiviral agents.
Uniqueness
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to the combination of the 1,2,4-triazole ring, adamantane core, and benzylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4OS/c33-26(28-14-22-11-23(15-28)13-24(12-22)16-28)29-17-25-30-31-27(34-19-21-9-5-2-6-10-21)32(25)18-20-7-3-1-4-8-20/h1-10,22-24H,11-19H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITAGHACESVJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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